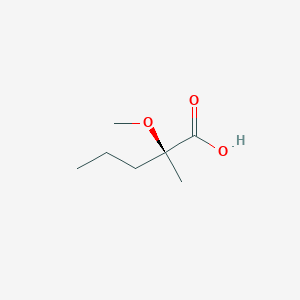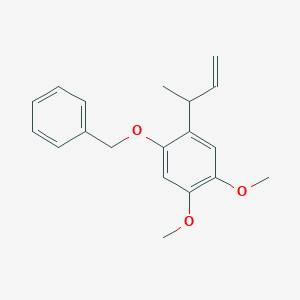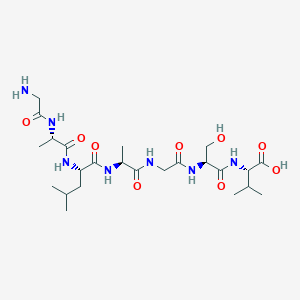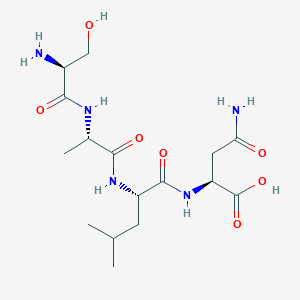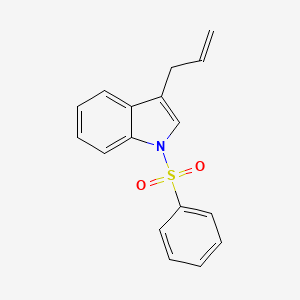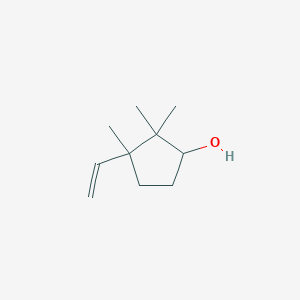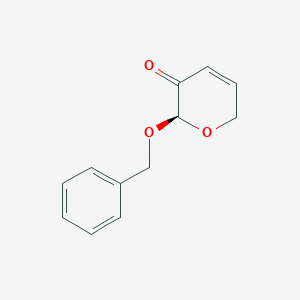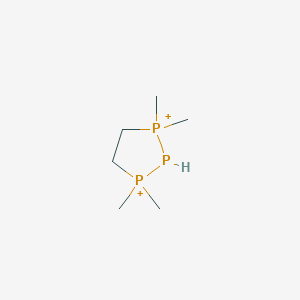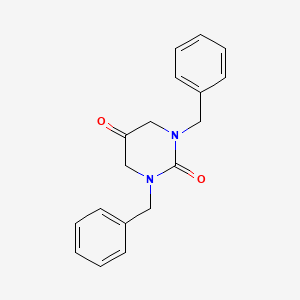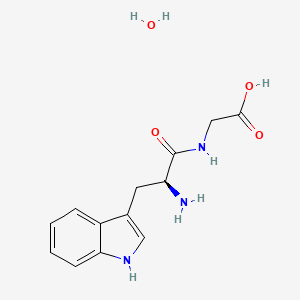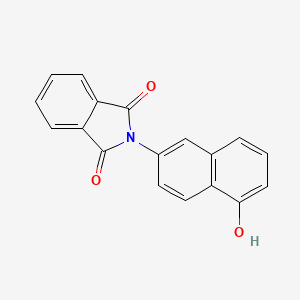![molecular formula C13H17NO2S B14254277 Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- CAS No. 212326-97-1](/img/structure/B14254277.png)
Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a dicarboxylic acid or its derivative can lead to the formation of the pyrrolidine ring. Subsequent functionalization steps introduce the 3-methyl-4-methylene and 1-[(4-methylphenyl)sulfonyl] groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or thiols.
科学的研究の応用
Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
類似化合物との比較
- Pyrrolidine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-4,4-diphenyl-
- Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
Comparison: Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
212326-97-1 |
|---|---|
分子式 |
C13H17NO2S |
分子量 |
251.35 g/mol |
IUPAC名 |
3-methyl-4-methylidene-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H17NO2S/c1-10-4-6-13(7-5-10)17(15,16)14-8-11(2)12(3)9-14/h4-7,12H,2,8-9H2,1,3H3 |
InChIキー |
PYSRXJIWGMASCP-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC1=C)S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
